molecular formula C16H20N2O3S2 B2544516 4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380177-06-8

4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2544516
CAS No.: 2380177-06-8
M. Wt: 352.47
InChI Key: MCTCTVKJLXPLFF-UHFFFAOYSA-N
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Description

4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene and pyridine rings, and the sulfonylation process. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution on the pyridine ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine is unique due to its combination of a piperidine ring, a thiophene ring, and a pyridine ring, which imparts specific electronic and steric properties. This makes it particularly valuable in the design of compounds with targeted biological activity and specific material properties .

Properties

IUPAC Name

4-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-13-4-5-16(22-13)23(19,20)18-10-2-3-14(11-18)12-21-15-6-8-17-9-7-15/h4-9,14H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTCTVKJLXPLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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